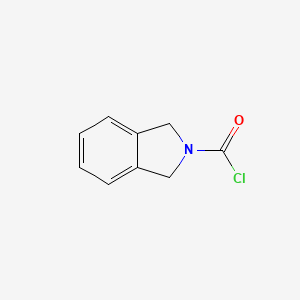

2-异吲哚啉甲酰氯

描述

2-Isoindolinecarbonyl chloride is a chemical compound with the molecular formula C9H8ClNO and a molecular weight of 181.62 g/mol . It is also known by other synonyms such as isoindoline-2-carbonyl chloride and 1,3-dihydro-2H-isoindole-2-carbonyl chloride .

Synthesis Analysis

A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) . Another synthetic strategy involves the reaction of indole 2-carboxylic acid with excess thionyl chloride in dry chloroform to obtain indole-2-acyl chloride .Molecular Structure Analysis

The molecular structure of 2-Isoindolinecarbonyl chloride can be analyzed using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which enable the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis

Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . The reaction of indole 2-carboxylic acid with excess thionyl chloride in dry chloroform results in indole-2-acyl chloride .Physical and Chemical Properties Analysis

2-Isoindolinecarbonyl chloride has a melting point of 125-127 °C, a boiling point of 326.2±32.0 °C (Predicted), and a density of 1.338±0.06 g/cm3 (Predicted) .科学研究应用

电化学检测

2-异吲哚啉甲酰氯: 已被用于合成基于羟吲哚衍生物的混合配体铜(II)配合物,这些配合物在氯离子电化学检测中起着至关重要的作用 。这些配合物在有机溶剂中表现出优异的溶解度,并已在循环伏安法测量中显示出检测氯离子的潜力。

药物合成

在药物研究中,2-异吲哚啉甲酰氯参与了N-异吲哚啉-1,3-二酮杂环的合成 。 这些化合物由于其结构和性质而意义重大,这些性质有利于开发新的药物支架,特别是针对抗肿瘤、抗细菌和心血管药物 。

除草剂开发

该化合物的衍生物已被探索用于其作为除草剂的潜在用途。 虽然关于2-异吲哚啉甲酰氯在除草剂中的具体研究尚不可获得,但更广泛的异吲哚啉类化合物已被研究用于其在可持续农业和农药配方中的作用 。

着色剂和染料

2-异吲哚啉甲酰氯: 是异吲哚啉类化合物的一部分,这些化合物在着色剂和染料中具有应用。 这些化合物以其颜色特性而闻名,并已用于合成用于各种工业应用的颜料和染料 。

聚合物添加剂

异吲哚啉衍生物,包括2-异吲哚啉甲酰氯,以其作为聚合物添加剂的作用而闻名。 它们有助于增强聚合物的特性,例如稳定性、耐用性和颜色 。

有机合成

在有机合成中,2-异吲哚啉甲酰氯是一种有价值的中间体。 酰氯,包括异吲哚啉甲酰氯,在合成各种有机化合物中必不可少,为创建复杂的分子结构提供了途径 。

光致变色材料

最后,异吲哚啉化合物以其在光致变色材料开发中的潜力而闻名。 这些材料能够在暴露于光线下发生可逆的颜色变化,这对智能窗户、光学存储器和光致变色装饰中的应用至关重要 。

未来方向

作用机制

Target of Action

It’s worth noting that compounds with an indole nucleus, such as 2-isoindolinecarbonyl chloride, have been found to bind with high affinity to multiple receptors , which could potentially make them useful in developing new therapeutic derivatives.

Mode of Action

Indole derivatives are known to interact with their targets through hydrogen bonds . This interaction can inhibit the activity of various enzymes and proteins , leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives are known to participate in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.

Result of Action

Indole derivatives are known to exhibit a broad spectrum of biological activities , suggesting that they may have diverse molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of chemical compounds. For instance, factors such as texture, temperature, moisture, redox potential, salinity, and pH can influence the biodegradation of organic compounds in soils . .

属性

IUPAC Name |

1,3-dihydroisoindole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-9(12)11-5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBYXUAYQUKEEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70664673 | |

| Record name | 1,3-Dihydro-2H-isoindole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3432-58-4 | |

| Record name | 1,3-Dihydro-2H-isoindole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

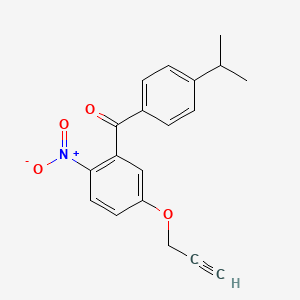

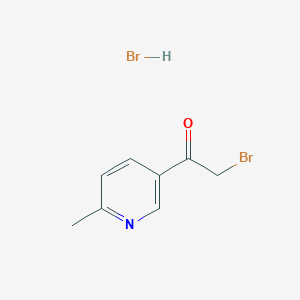

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

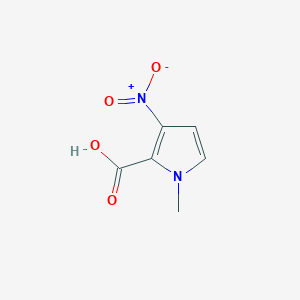

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carbaldehyde](/img/structure/B1500623.png)